6-Methyl-2-pyridylzinc bromide

Übersicht

Beschreibung

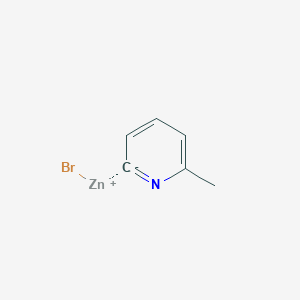

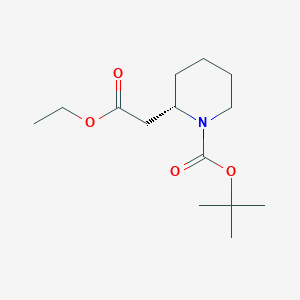

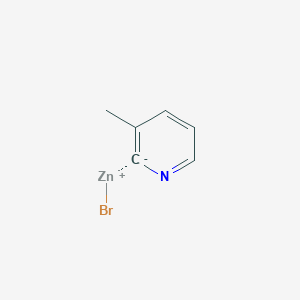

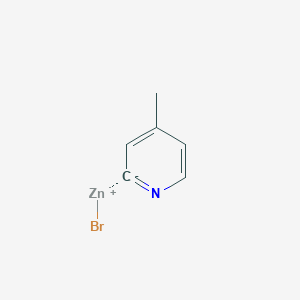

6-Methyl-2-pyridylzinc bromide is a chemical compound with the empirical formula C6H6BrNZn . It has a molecular weight of 237.41 . It is typically available as a 0.5M solution in tetrahydrofuran (THF) .

Synthesis Analysis

The synthesis of 6-Methyl-2-pyridylzinc bromide and similar compounds has been a topic of research . For instance, Organ and co-workers demonstrated the efficiency of a N-heterocyclic carbene (NHC) ligand for the synthesis of sterically demanding tetra-ortho-substituted biaryls, including 2-pyridylzinc bromide .Molecular Structure Analysis

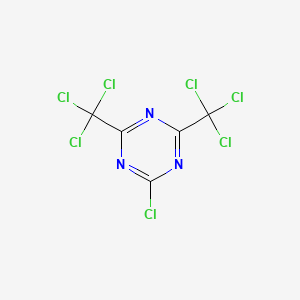

The molecular structure of 6-Methyl-2-pyridylzinc bromide can be represented by the SMILES stringCc1cccc([Zn]Br)n1 . This indicates that the molecule consists of a pyridine ring with a methyl group at the 6-position and a zinc-bromide group attached to the 2-position . Chemical Reactions Analysis

While specific chemical reactions involving 6-Methyl-2-pyridylzinc bromide are not detailed in the search results, organozinc reagents like this one are generally used in organic synthesis, particularly in cross-coupling reactions .Physical And Chemical Properties Analysis

6-Methyl-2-pyridylzinc bromide has a density of 0.996 g/mL at 25 °C . It is typically stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Direct Preparation and Coupling Reactions

Facile Synthesis : A straightforward method for synthesizing 2-pyridylzinc bromides, including compounds similar to 6-Methyl-2-pyridylzinc bromide, has been established. This involves using Rieke zinc with bromopyridines to produce the organozinc reagents (Kim & Rieke, 2010).

Negishi Coupling : The compound has been used effectively in Negishi coupling reactions with functionalized aryl halides. This showcases its stability and highlights its value in sensitive heterocyclic nucleophile reactions on both academic and commercial scales (Coleridge et al., 2010).

Safety and Hazards

6-Methyl-2-pyridylzinc bromide is classified as a flammable liquid (Category 2), and it emits flammable gases when in contact with water (Category 2) . It is harmful if swallowed (Acute Tox. 4 Oral) and is suspected of causing cancer (Carc. 2) . It can cause eye irritation (Eye Irrit. 2) and may cause respiratory irritation, drowsiness, or dizziness .

Wirkmechanismus

Target of Action

6-Methyl-2-pyridylzinc bromide is an organozinc compound Organozinc compounds are generally used in organic synthesis, particularly in the formation of carbon-carbon bonds .

Mode of Action

Organozinc compounds are known to act as nucleophiles in reactions, attacking electrophilic carbon atoms in organic molecules .

Biochemical Pathways

Organozinc compounds are often used in organic synthesis, implying that they may be involved in various biochemical pathways depending on the specific reactions they are used in .

Result of Action

As an organozinc compound, it is likely to be involved in the formation of carbon-carbon bonds in organic synthesis .

Action Environment

The action, efficacy, and stability of 6-Methyl-2-pyridylzinc bromide can be influenced by various environmental factors. For instance, it is typically stored at 2-8°C , indicating that temperature can affect its stability. Furthermore, it is packaged under argon in resealable ChemSeal™ bottles , suggesting that exposure to oxygen or moisture may affect its reactivity or stability.

Eigenschaften

IUPAC Name |

bromozinc(1+);6-methyl-2H-pyridin-2-ide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.BrH.Zn/c1-6-4-2-3-5-7-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTYQZIXEXOPBT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C[C-]=N1.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2-pyridylzinc bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B3258745.png)

![Tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(7-nitroisoquinolin-1-yl)carbamate](/img/structure/B3258832.png)